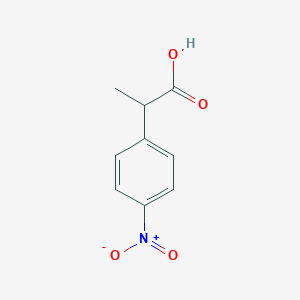

2-(4-nitrophenyl)propanoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSRRICSXWXMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941790 | |

| Record name | 2-(4-Nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19910-33-9 | |

| Record name | 2-(4-Nitrophenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19910-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Nitrophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019910339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Nitrophenyl Propanoic Acid

Classical Organic Synthesis Routes

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry developed in 1877, provides a powerful method for attaching substituents to an aromatic ring. wikipedia.org This electrophilic aromatic substitution can be adapted to synthesize 2-(4-nitrophenyl)propanoic acid and its derivatives. wikipedia.orgorganic-chemistry.org

One synthetic strategy begins with a pre-nitrated aromatic compound, such as 4-nitrotoluene (B166481). This approach involves the carboxylation of para-nitroethylbenzene, a derivative of 4-nitrotoluene, under relatively mild conditions. A patented process describes this carboxylation occurring in dimethylsulfoxide (DMSO) at temperatures between 20°C and 50°C under atmospheric pressure. google.com The reaction is facilitated by an alkaline phenate, like potassium para-cresolate, to form the corresponding salt of the acid, which is then acidified to yield the final product. google.com This method avoids the challenges of separating nitration isomers that can arise when nitrating the phenylpropanoic acid directly. google.com

A versatile and widely used method for forming carboxylic acids is the malonic ester synthesis. askthenerd.comwikipedia.org This pathway can be adapted to produce this compound. The process typically starts with the alkylation of a malonic ester, such as diethyl malonate, with a suitable 4-nitrophenyl halide. askthenerd.comgoogle.com The carbon alpha to the two carbonyl groups of the malonic ester is particularly acidic and can be deprotonated by a base like sodium ethoxide to form a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.comlibretexts.org This enolate then undergoes nucleophilic substitution with the halide (e.g., 4-nitrobenzyl bromide) to form a new carbon-carbon bond. masterorganicchemistry.com

The resulting dialkyl 2-(4-nitrobenzyl)malonate (B8424857) can then be subjected to hydrolysis and decarboxylation. Acid-catalyzed hydrolysis converts the diester into a dicarboxylic acid. askthenerd.com This intermediate, a β-dicarboxylic acid, is thermally unstable and readily loses a molecule of carbon dioxide upon heating to yield the desired this compound. askthenerd.comwikipedia.orgmasterorganicchemistry.com A significant advantage of this method is the use of a relatively weak base (alkoxide) and the avoidance of regioselectivity issues common in other alkylation reactions. masterorganicchemistry.com However, a potential drawback is the possibility of dialkylation, which can complicate product separation and lower yields. wikipedia.org

Table 1: Key Steps in Malonic Ester Synthesis

| Step | Transformation | Reagents & Conditions |

| 1. Enolate Formation | Deprotonation of diethyl malonate | Sodium ethoxide (NaOEt) in ethanol |

| 2. Alkylation | C-C bond formation with 4-nitrophenyl halide | 4-nitrobenzyl halide, SN2 reaction |

| 3. Hydrolysis | Conversion of diester to dicarboxylic acid | Aqueous acid (e.g., H3O+), heat |

| 4. Decarboxylation | Loss of CO2 to form the final product | Heat |

The efficiency of Friedel-Crafts reactions is heavily dependent on the choice of catalyst and reaction conditions. wikipedia.orgnih.gov Lewis acids, such as aluminum chloride (AlCl3), are typically employed to enhance the electrophilicity of the alkylating or acylating agent. wikipedia.orgorganic-chemistry.org For instance, in the synthesis of 2-(4-alkylphenyl)propionic acid derivatives, anhydrous aluminum chloride is used to catalyze the reaction between an alkylbenzene and an ethyl 2-chloropropionate. patsnap.comgoogle.com

Optimizing these conditions is crucial for maximizing yield and minimizing side reactions. Key parameters that are often adjusted include the specific Lewis acid used, its concentration, the solvent, and the reaction temperature. researchgate.netresearchgate.net For example, a synthesis of an ethyl 2-(p-methylphenyl)propionate intermediate was conducted in toluene (B28343) with anhydrous aluminum chloride at a controlled temperature of 0°C for 24 hours. patsnap.com The choice of Lewis acid can be critical, with studies showing that catalysts like InCl3, BiCl3, AlCl3, TiCl4, and BF3·OEt2 can all facilitate reactions, though with varying effectiveness. nih.gov In some cases, solid acid catalysts, such as zeolites, are used in industrial applications to simplify catalyst recovery. wikipedia.org

Table 2: Comparison of Lewis Acids in a Representative Reaction

| Lewis Acid Catalyst (20 mol%) | Reaction Outcome |

| InCl3 | High yield |

| BiCl3 | Moderate to high yield |

| AlCl3 | Moderate to high yield |

| TiCl4 | Moderate to high yield |

| BF3·OEt2 | Moderate to high yield |

| No Catalyst | No reaction observed |

| Data derived from a study on a Povarov reaction, illustrating the general effect of different Lewis acids. nih.gov |

Direct Nitration of Phenylpropanoic Acid Derivatives

An alternative to building the molecule from a nitrated precursor is to introduce the nitro group onto a pre-formed phenylpropanoic acid skeleton. This approach relies on electrophilic aromatic substitution, specifically nitration.

The direct nitration of 2-phenylpropanoic acid presents a challenge in controlling the position of the incoming nitro group. The alkyl group on the benzene (B151609) ring is an ortho-, para-director. To achieve the desired 4-nitro isomer (para-product), careful control of the reaction conditions is essential.

A common method involves using a mixed acid system, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), at low temperatures (e.g., 0-5°C). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Maintaining a low temperature helps to prevent over-nitration and improve the selectivity for the para-isomer over the ortho-isomer. For the synthesis of the related 2-(4-nitrophenyl)butyric acid, a solution of 2-phenylbutyric acid in concentrated sulfuric acid was cooled to -10°C before the dropwise addition of a nitric acid/acetic acid mixture, keeping the temperature below 0°C. prepchem.com This strategy highlights the importance of temperature control in directing the regioselectivity of the nitration. The choice of solvent can also dramatically influence the outcome; nitration of a tryptophan derivative in acetic anhydride (B1165640) favored the 2-nitro product, while using trifluoroacetic acid resulted in the 6-nitro product, demonstrating the power of solvent effects in directing regiochemistry. nih.gov

Influence of Steric and Electronic Factors on Reaction Outcome

The stereochemistry and electronic nature of reactants play a crucial role in the synthesis of this compound and related compounds. In decarboxylative elimination reactions, for instance, the substituents on the aromatic ring can significantly affect the stability of intermediates and, consequently, the reaction's stereochemical course. researchgate.net Electron-donating and electron-withdrawing groups on the aromatic ring influence carbocation stabilities, which in turn dictates the stereochemistry of the resulting alkene products. researchgate.net

In copper-catalyzed C-H functionalization reactions, both steric and electronic properties of the coupling partners are critical for achieving broad functional-group compatibility. nih.gov The ability of a catalyst system to tolerate diverse steric and electronic profiles in both the benzylic C-H substrate and the nucleophilic partner is a key determinant of its synthetic utility. nih.gov For example, in the copper-catalyzed benzylation of nitroalkanes, the reaction tolerates a wide range of functional groups on both the benzyl (B1604629) bromides and the nitroalkanes. organic-chemistry.org

Condensation Reactions Involving Nitrobenzaldehyde Precursors

A common and scalable approach to synthesizing 2-arylpropanoic acids involves condensation reactions starting from benzaldehyde (B42025) and its derivatives. researchgate.net For the synthesis of this compound, 4-nitrobenzaldehyde (B150856) serves as a key precursor. These multi-step syntheses often begin with the condensation of the aldehyde. researchgate.net

One general method involves the condensation of benzaldehydes with compounds like nitroacetone or nitroacetophenone to form β-keto-substituted β-nitrostyrenes. researchgate.net Another approach utilizes the reaction of methyl ketones with dimethylformamide dimethylacetal (DMFDMA) to produce enaminones, which can then be coupled with diazotized aromatic amines to yield aryl hydrazones. mdpi.comnih.gov These hydrazones can undergo further condensation reactions to build up the desired molecular framework. mdpi.comnih.gov The choice of solvent and reaction conditions is critical in these condensation sequences, as they can influence reaction rates and the formation of byproducts. acsgcipr.org For instance, in the thermal condensation of carboxylic acids and amines, removal of the water byproduct is necessary to drive the reaction to completion. acsgcipr.org

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for preparing this compound and its derivatives. These modern strategies often employ transition-metal catalysis and electrochemical techniques to achieve transformations that are difficult or inefficient using classical methods.

Copper-Catalyzed Decarboxylative Elimination Reactions

Copper-catalyzed decarboxylative elimination reactions have emerged as a powerful tool for the synthesis of vinyl arenes from (hetero)aromatic propionic acids. chemrxiv.orgnih.gov This methodology offers an alternative to traditional methods that often require stoichiometric amounts of toxic reagents like lead or silver additives, or expensive photocatalysts. chemrxiv.orgnih.govacs.org In the context of this compound, this approach would involve its conversion to 4-nitrostyrene (B89597).

A key feature of this method is its distinct reaction pathway, which proceeds via benzylic deprotonation followed by a radical decarboxylation. chemrxiv.orgnih.govacs.org This mechanism differs from the single-electron-transfer pathways implicated in related photoredox-catalyzed decarboxylative elimination reactions. chemrxiv.orgnih.govacs.org The reaction has been successfully applied to a range of substrates, including 2-(4-nitrophenyl)succinic acid, which undergoes oxidative decarboxylation to yield 4-nitrostyrene in good yield. nih.govacs.org

| Reactant | Product | Yield (%) |

| 4-nitrohydrocinnamic acid | 4-nitrostyrene | 79 |

| 2-(4-nitrophenyl)succinic acid | 4-nitrostyrene | 66 |

| 2-methyl-(3-nitrophenyl)propionic acid | trans-internal alkene | - |

| Naphthyl substituted 4-nitrohydrocinnamic acid | corresponding alkene | 61 |

Table 1: Examples of Copper-Catalyzed Decarboxylative Elimination Reactions. chemrxiv.orgnih.govacs.org

Mechanistic Investigations of Benzylic C-H Activation

The mechanism of copper-catalyzed benzylic C-H activation is a subject of ongoing research. In many of these reactions, a radical relay mechanism is proposed. nih.govchemrxiv.org This process is often initiated by a copper(I)-mediated activation of an oxidant, such as N-fluorobenzenesulfonimide (NFSI), which generates a nitrogen-centered radical. nih.govchemrxiv.orgresearchgate.net This radical is capable of promoting hydrogen-atom transfer (HAT) from the benzylic C-H bond. nih.govchemrxiv.org

A crucial aspect of this mechanism is the maintenance of the copper catalyst in its active redox state. nih.govresearchgate.net Experimental observations suggest that the oxidant can rapidly oxidize all of the Cu(I) to Cu(II), which could stall the catalytic cycle. nih.govchemrxiv.org However, certain coupling partners or additives can reduce Cu(II) back to Cu(I), thus ensuring the continuous generation of the active catalyst. nih.govnih.govchemrxiv.org This "redox buffering" strategy has significantly expanded the scope and utility of these reactions. nih.govresearchgate.net The reaction pathway involving benzylic deprotonation followed by radical decarboxylation represents a new manifold for decarboxylative elimination reactions. nih.govacs.org

Catalyst System Development and Ligand Effects

The development of effective catalyst systems is central to the success of copper-catalyzed reactions. The choice of ligand, oxidant, and solvent can have a dramatic influence on the reaction outcome. For instance, in the decarboxylative elimination of hydrocinnamic acids, a combination of a copper(I) salt, such as CuOAc, and a bipyridine (bpy) ligand has proven effective. chemrxiv.orgnih.gov

The oxidant also plays a critical role. While some oxidants like TEMPO may primarily lead to dehydrogenation products, others, such as manganese dioxide (MnO2), can significantly increase the yield of the desired decarboxylative elimination product. chemrxiv.orgnih.gov The optimization of reaction conditions, including temperature and the use of additives like lithium acetate (B1210297), is also essential for achieving high yields and reproducibility. chemrxiv.orgnih.gov The development of chiral ligands, such as chiral bisoxazoline ligands, has enabled enantioselective copper-catalyzed arylations of benzylic C-H bonds, providing access to chiral 1,1-diarylalkanes with good to excellent enantioselectivities. researchgate.net

| Catalyst | Ligand | Oxidant | Product | Yield (%) |

| Cu(OAc)2 | bpy | TEMPO | 4-nitrostyrene | 13 |

| CuOAc | bpy | TEMPO | 4-nitrostyrene | 12 |

| CuOAc | bpy | di-tert-butylperoxide | 4-nitrostyrene | 45 |

| CuOAc | bpy | MnO2 | 4-nitrostyrene | 82 |

Table 2: Influence of Catalyst System on the Yield of 4-nitrostyrene from 4-nitrohydrocinnamic acid. chemrxiv.orgnih.gov

Electrochemical Synthesis Techniques for Propanoic Acid Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of carboxylic acids and their derivatives. acs.orggre.ac.uk These techniques rely on the use of electricity to drive chemical reactions, often avoiding the need for harsh chemical reagents. acs.orggre.ac.uk The electrochemical carboxylation of organic compounds, for example, allows for the direct incorporation of carbon dioxide to form carboxylic acids. google.com

In the context of propanoic acid derivatives, electrochemical methods have been explored for the production of ethylene (B1197577) from propionic acid via non-Kolbe electrolysis. rsc.org The proposed mechanism involves the electrochemical oxidation of the deprotonated propionic acid to form a carboxyl radical, which then undergoes decarboxylation to yield an alkyl radical and carbon dioxide. rsc.org While this specific transformation focuses on a smaller molecule, the underlying principles of electrochemical activation of carboxylic acids are relevant to the synthesis and modification of more complex structures like this compound.

The electrosynthesis of optically active 2-phenylpropionic acid has been achieved through the electrocarboxylation of 1-chloro-1-phenylethane using a chiral Schiff base cobalt complex as a catalyst. google.com This demonstrates the potential of electrochemical methods to not only form the carboxylic acid group but also to control stereochemistry. Such approaches could, in principle, be adapted for the enantioselective synthesis of this compound.

Multi-Component Reactions for β-Amino Acid Analogues

Multi-component reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. researchgate.net This approach is valued for its ability to rapidly generate molecular diversity and complexity. researchgate.net While direct synthesis of this compound via a single multi-component reaction is not commonly documented, MCRs are instrumental in synthesizing its β-amino acid analogues.

For instance, a notable MCR is the Knoevenagel-aza-Michael-cyclocondensation reaction. This reaction can involve aldehydes, Meldrum's acid, and hydroxamic acids derived from α-amino acids to produce isoxazolidin-5-ones, which are precursors to β-amino acid derivatives. researchgate.net The versatility of MCRs allows for the incorporation of a nitrophenyl group, as seen in the synthesis of other nitro-substituted compounds, suggesting a potential pathway to analogues of this compound. plos.org

Another significant MCR is the Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-aminoacyl amide derivatives. nih.gov By selecting a carboxylic acid component containing the 4-nitrophenyl moiety, this reaction can be adapted to produce complex peptide-like structures bearing the desired functional group.

The Strecker reaction, the first documented MCR, synthesizes α-amino nitriles from an aldehyde, an amine, and a cyanide source. nih.gov These nitriles can then be hydrolyzed to the corresponding α-amino acids. The use of a 4-nitrobenzaldehyde in a Strecker reaction would directly introduce the 4-nitrophenyl group at the α-position of the resulting amino acid. researchgate.net

Synthesis of Key Intermediates and Precursors

The efficient synthesis of this compound often relies on the preparation of key intermediates and precursors. These molecules are designed to facilitate the introduction of the necessary functional groups in a controlled manner.

Preparation of Nitrobenzyl Bromide Intermediates

A crucial intermediate in several synthetic routes is 4-nitrobenzyl bromide. This compound is typically synthesized through the bromination of 4-nitrotoluene. prepchem.comorgsyn.org The reaction is a free-radical substitution that occurs at the benzylic position.

The process involves dissolving 4-nitrotoluene in a suitable solvent, such as carbon tetrachloride, and then adding elemental bromine dropwise while irradiating the mixture with a light source, such as a 500-watt photolamp, to initiate the reaction. prepchem.com The reaction is typically heated to boiling, and the rate of bromine addition is controlled to maintain a nearly colorless solution. prepchem.com After the reaction is complete, the mixture is washed and the product is purified by crystallization, yielding 4-nitrobenzyl bromide. prepchem.com

An alternative method for the synthesis of o-nitrobenzyl bromide, a related compound, uses HBr/H2O2 as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. google.com This method highlights the versatility of radical bromination for preparing nitrobenzyl bromide intermediates.

Table 1: Synthesis of 4-Nitrobenzyl Bromide

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Nitrotoluene | Bromine | Carbon Tetrachloride | Reflux, UV irradiation | 4-Nitrobenzyl Bromide | 80% prepchem.com |

Derivatization from Halogenated Propanoic Acid Analogues

Another synthetic strategy involves starting with a halogenated propanoic acid analogue, such as 2-bromopropanoic acid. The synthesis can then proceed through a nucleophilic substitution reaction where the halogen is displaced by a nitrophenyl group.

One approach is the nitration of 2-phenylpropanoic acid. prepchem.com This is typically achieved using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity and favor the formation of the para-nitro isomer. The reaction of 2-phenylbutyric acid with a mixture of nitric acid and acetic acid at low temperatures similarly yields 2-(4-nitrophenyl)butyric acid. prepchem.com

Alternatively, a coupling reaction can be employed. For example, the reaction of an arenediazonium salt, derived from a nitroaniline, with a carboxylate in the presence of a palladium(0) catalyst can form the desired product. google.com

A patented process describes the carboxylation of para-nitroethylbenzene in dimethylsulfoxide (DMSO) at temperatures between 20°C and 50°C in the presence of an alkaline phenate. google.com This method directly introduces the carboxylic acid group to the benzylic position of the nitro-substituted starting material.

Table 2: Derivatization from Halogenated Propanoic Acid Analogues

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 2-Phenylpropanoic Acid | Nitric Acid, Sulfuric Acid | 0-5°C | This compound |

| 2-Phenylbutyric Acid | Nitric Acid, Acetic Acid | Below 0°C | 2-(4-Nitrophenyl)butyric Acid prepchem.com |

Chirality, Stereochemistry, and Enantioselective Synthesis

Enantioselective Synthetic Approaches to Chiral Forms of 2-(4-Nitrophenyl)propanoic Acid

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. pressbooks.pub This is often achieved using chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction. pressbooks.pub

Asymmetric catalysis is a powerful strategy for establishing stereocenters. In this approach, a small amount of a chiral catalyst directs the formation of one enantiomer over the other. youtube.com Nickel-catalyzed enantioconvergent cross-coupling reactions, for instance, have become a robust method for creating C(sp3) stereogenic centers. acs.orgacs.org These reactions can couple benzylic alcohols with other molecules to form enantioenriched products under mild conditions. acs.orgacs.org

Another approach involves asymmetric hydrogenation, where a chiral catalyst, often based on iridium or rhodium, selectively adds hydrogen across a double bond, creating a chiral center with high enantioselectivity. rsc.org For the synthesis of the (R)-enantiomer of this compound, a palladium-catalyzed reaction has been demonstrated. This method achieved a significant enantiomeric excess (ee), indicating a high preference for the formation of the desired enantiomer. chemicalbook.com

Table 1: Example of Asymmetric Catalysis for (R)-2-(4-nitrophenyl)propanoic acid Synthesis. chemicalbook.com

| Parameter | Details |

| Catalyst | Palladium dichloride (PdCl₂) |

| Chiral Ligand | C₅₂H₅₂NO₃P |

| Reactants | Not specified |

| Solvent | Tetrahydrofuran (THF) |

| Conditions | 20°C, 34202.3 Torr, 72 h |

| Enantiomeric Excess (ee) | 88% |

| Overall Yield | 61% |

This table presents data on a specific enantioselective reaction, highlighting the conditions and outcomes of asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate molecule to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk

A widely used method involves chiral oxazolidinones (Evans's auxiliaries), which can be prepared from readily available amino alcohols. wikipedia.orgresearchgate.net The oxazolidinone is acylated, and the resulting imide is enolized. The chiral auxiliary then sterically blocks one face of the enolate, directing an incoming electrophile (like an alkyl halide) to the opposite face. This leads to the formation of a new C-C bond with a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the enantioenriched carboxylic acid. wikipedia.org

Another common strategy employs pseudoephedrine as a chiral auxiliary. It reacts with a carboxylic acid to form an amide. The α-proton can be removed to form an enolate, and the subsequent alkylation is directed by the chiral scaffold, leading to a product with high diastereoselectivity. wikipedia.org While these are general methods, they are highly effective for the synthesis of chiral 2-arylpropanoic acids. numberanalytics.com

Resolution of Racemic this compound

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a common strategy when a direct enantioselective synthesis is not employed.

One of the most established methods for resolving racemic acids is through the formation of diastereomeric salts. york.ac.uklibretexts.org The racemic acid is treated with an enantiomerically pure chiral base. This reaction creates a mixture of two diastereomeric salts. libretexts.org

(D,L)-Acid + (D)-Base → (D-Acid·D-Base) + (L-Acid·D-Base)

Because diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgulisboa.pt Once a diastereomeric salt is isolated, the chiral base can be removed by treatment with a strong acid, yielding the enantiomerically pure acid. libretexts.org Commonly used chiral bases for resolving racemic carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines like 1-phenylethanamine. libretexts.org The success of this method depends on finding a suitable resolving agent and crystallization solvent that provide a significant difference in the solubility of the two diastereomeric salts. ulisboa.ptaiche.org

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.com Chiral High-Performance Liquid Chromatography (HPLC) is particularly prevalent. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. sigmaaldrich.com

A variety of CSPs are available, including those based on polysaccharides (cellulose and amylose), proteins, cyclodextrins, and macrocyclic glycopeptides. sigmaaldrich.comnih.gov The separation of this compound enantiomers has been successfully demonstrated using a CHIRALCEL® OJ-3 column, which is a coated polysaccharide-based CSP. ct-k.com The specific conditions and results of this separation highlight the effectiveness of the technique.

Table 2: Chiral HPLC Separation of this compound. ct-k.com

| Parameter | Details |

| Column | CHIRALCEL® OJ-3 (50 x 4.6mm, 3µm) |

| Mobile Phase | n-hexane / 2-propanol / trifluoroacetic acid (80 / 20 / 0.1) |

| Flow Rate | 4.0 mL/min |

| Detection | UV at 270 nm |

| Temperature | 25 °C |

| Retention Time (Rt) Peak 1 | 0.39 min |

| Retention Time (Rt) Peak 2 | 0.47 min |

| Resolution (Rs) | 1.93 |

This interactive table details the specific parameters used for the successful chiral HPLC separation of this compound enantiomers.

Stereochemical Characterization and Conformational Analysis

Once the enantiomers of this compound are synthesized or separated, their stereochemical identity and purity must be confirmed. The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms.

Optical polarimetry is a classical method used to measure the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The purity of a separated enantiomer can be assessed by chiral HPLC, which can determine the enantiomeric excess (ee). mdpi.com

To determine the absolute configuration (i.e., assigning it as R or S), more advanced techniques are required. One such method is Riguera's method, which involves derivatizing the chiral compound with a chiral agent, such as (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA), and then analyzing the resulting diastereomers by Nuclear Magnetic Resonance (NMR) spectroscopy. The differences in the NMR spectra of the diastereomers can be used to deduce the absolute configuration of the original molecule. mdpi.com Conformational analysis, which studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, can be investigated using computational modeling and X-ray crystallography of the compound or its derivatives. mdpi.com

Absolute Configuration Determination

The precise three-dimensional arrangement of atoms at the chiral center, known as the absolute configuration, is a crucial characteristic of an enantiomer. While direct X-ray crystallography of a single enantiomer is the most definitive method for determining absolute configuration, other techniques are often employed. nih.gov One such powerful method is Riguera's method, which involves the formation of diastereomeric derivatives that can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. humanjournals.commdpi.com

For instance, in a study on similar nitro-substituted propranolol (B1214883) analogs, the absolute configuration was successfully determined by derivatizing the chiral alcohol with the (R) and (S) enantiomers of α-methoxyphenylacetic acid (MPA). humanjournals.commdpi.com The resulting diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts (Δδ) can be correlated to the absolute configuration at the chiral center. humanjournals.commdpi.com This approach, while demonstrated on a different molecule, provides a robust framework for the potential determination of the absolute configuration of the enantiomers of this compound.

Spectroscopic Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a chiral compound is paramount, particularly in pharmaceutical applications where different enantiomers can have varied biological effects. Several spectroscopic methods are utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. A specific method for the enantiomeric resolution of racemic this compound has been developed using a CHIRALCEL® OJ-3 column. The separation is achieved using a mobile phase of n-hexane, 2-propanol, and trifluoroacetic acid, allowing for the clear distinction and quantification of the two enantiomers.

Table 1: Chiral HPLC Conditions for this compound

| Parameter | Value |

| Column | CHIRALCEL® OJ-3 |

| Mobile Phase | n-hexane / 2-propanol / trifluoroacetic acid (80 / 20 / 0.1) |

| Flow Rate | 4 mL/min |

| Detection | UV 270 nm |

| Temperature | 25 °C |

NMR Spectroscopy with Chiral Derivatizing or Solvating Agents can also be employed to determine enantiomeric purity. The formation of diastereomeric complexes with a chiral agent can lead to separate signals in the NMR spectrum for each enantiomer, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy is another powerful technique that measures the differential absorption of left- and right-circularly polarized light. Enantiomers exhibit mirror-image CD spectra, and this technique can be used to determine the enantiomeric excess of a sample.

Stereoisomer-Specific Studies and their Research Implications

The distinct spatial arrangement of enantiomers can lead to significant differences in their interactions with other chiral molecules, such as biological receptors and enzymes.

Differential Biological Activities of Enantiomers

While arylpropionic acid derivatives, a class to which this compound belongs, are known for their pharmacological activities, specific comparative studies on the biological activities of the (R) and (S) enantiomers of this compound are not extensively documented in the reviewed scientific literature. researchgate.net However, the principle of stereospecificity in drug action is well-established. For many chiral drugs, one enantiomer (the eutomer) is responsible for the therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. researchgate.net

For example, many non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, such as ibuprofen (B1674241) and naproxen (B1676952), exhibit stereoselective pharmacology. researchgate.net Generally, the (S)-enantiomer is the active inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. researchgate.net Given the structural similarity, it is plausible that the enantiomers of this compound would also exhibit differential biological activities, a hypothesis that warrants further investigation. The nitro group itself is known to be a pharmacologically active moiety, contributing to a wide range of biological effects in various compounds.

Structural Analysis of Enantiomers, Racemates, and Quasiracemates of Related Compounds

The solid-state packing of chiral molecules provides valuable insights into intermolecular interactions. A study on the cocrystallization of (R)-2-(2,4-dichlorophenyl)propanoic acid and (S)-2-(2-chloro-4-nitrophenyl)propanoic acid, a compound structurally similar to the topic of this article, yielded quasiracemic crystals. In this structure, the two different molecules, which are sterically similar but differ in their substituent groups and chirality, form pseudosymmetric heterodimers through carboxylic acid hydrogen bonding. This research highlights how subtle changes in molecular topology can influence the resulting supramolecular architecture. The study of such systems, including the individual enantiomers and true racemates, helps to understand the principles of molecular recognition and crystal engineering.

Mechanistic Studies and Reaction Kinetics

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 2-(4-nitrophenyl)propanoic acid and its derivatives involves several key reaction types, the mechanisms of which have been the subject of detailed investigation.

The introduction of a nitro group (–NO₂) onto the aromatic ring is a critical step in the synthesis of this compound and is typically achieved through electrophilic aromatic substitution (EAS). The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). fiveable.memasterorganicchemistry.com

The process unfolds in distinct stages:

Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion. youtube.com

Nucleophilic Attack : The electron-rich π system of the benzene (B151609) ring attacks the nitronium ion. This step is typically the rate-determining step of the reaction. It results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity. masterorganicchemistry.comyoutube.com

Rearomatization : A weak base, such as the HSO₄⁻ ion or a water molecule, abstracts a proton from the carbon atom bonded to the new nitro group. This restores the aromatic π system, yielding the nitroaromatic compound. masterorganicchemistry.com

The alkylpropanoic acid group already on the phenyl ring is an ortho-, para-directing group. Therefore, nitration of 2-phenylpropanoic acid will yield a mixture of ortho and para isomers. The para-substituted product, this compound, is often favored due to reduced steric hindrance compared to the ortho position. numberanalytics.com

A significant reaction involving derivatives of this compound is the copper-catalyzed decarboxylative elimination to form vinyl arenes. This transformation provides an alternative to methods requiring stoichiometric heavy metals or expensive photocatalysts. chemrxiv.orgchemrxiv.orgresearchgate.net The reaction converts (hetero)aromatic propionic acids into the corresponding vinyl (hetero)arenes. nih.gov

Initial studies using 3-(4-nitrophenyl)propanoic acid (p-nitrohydrocinnamic acid) as a model substrate helped optimize the reaction conditions. A combination of a copper(I) acetate (B1210297) (CuOAc) catalyst, 2,2'-bipyridine (B1663995) (bpy) as a ligand, and manganese dioxide (MnO₂) as an oxidant in dimethylacetamide (DMA) at 120 °C proved effective. nih.govacs.org

The proposed mechanism is distinct from common single-electron-transfer pathways. chemrxiv.orgnih.gov Mechanistic experiments suggest a pathway that proceeds via benzylic deprotonation followed by a radical decarboxylation. nih.gov A key control experiment ruled out the intermediacy of the corresponding cinnamic acid, as the decarboxylation of 4-nitrocinnamic acid under the same conditions yielded less than 5% of the 4-nitrostyrene (B89597) product. nih.govacs.org

| Entry | Catalyst | Ligand | Oxidant | Solvent | Temp (°C) | Yield of 4-nitrostyrene (%) | Yield of 4-nitrocinnamic acid (%) |

|---|---|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ | bpy | TEMPO | DMA | 110 | 13 | 72 |

| 2 | CuOAc | bpy | TEMPO | DMA | 110 | 12 | 81 |

| 3 | CuOAc | bpy | Di-tert-butylperoxide | DMA | 110 | 45 | - |

| 4 | CuOAc | bpy | MnO₂ | DMA | 110 | 82 | - |

| 5 | CuOAc | bpy | MnO₂ | DMA | 120 | 79 | - |

The stability of intermediates plays a crucial role in directing reaction pathways. In the copper-catalyzed decarboxylative elimination, the mechanism is believed to involve benzylic deprotonation and subsequent radical decarboxylation. chemrxiv.orgnih.gov The carbon atom adjacent to an aromatic ring is known as the "benzylic" position. Radicals at this position are particularly stable due to resonance delocalization of the unpaired electron into the benzene ring. masterorganicchemistry.com This inherent stability facilitates the formation of a benzylic radical intermediate following the loss of CO₂ from the carboxylate group, which then leads to the final alkene product. chemrxiv.org

Molecular Interactions and Reactivity Investigations

The chemical behavior of this compound is heavily influenced by the electronic and steric properties of its constituent groups.

The nitro group (–NO₂) is a powerful electron-withdrawing group, which significantly impacts the molecule's properties, particularly its acidity. brainly.comchegg.comchegg.com It exerts its influence through both the inductive effect and the resonance effect. brainly.compearson.com

Inductive Effect : The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring and, by extension, from the carboxylic acid group through the sigma bonds. brainly.com

Resonance Effect : The nitro group can delocalize the negative charge of the carboxylate anion through the π-system of the benzene ring, further stabilizing the conjugate base.

This strong electron withdrawal makes the carboxyl group of this compound more acidic than that of unsubstituted 2-phenylpropanoic acid. The increased acidity is reflected in a lower pKa value. For instance, the pKa of 2-methyl-2-(4-nitrophenyl)propanoic acid is estimated to be around 1–2, which is significantly lower than that of its acetyl-substituted counterpart (pKa ~3–4), highlighting the superior electron-withdrawing strength of the nitro group. This enhanced acidity and the electron-deficient nature of the aromatic ring also influence its reactivity in various chemical reactions.

Steric hindrance, the spatial arrangement of atoms and groups within a molecule, can dictate the regioselectivity and rate of reactions. numberanalytics.com In the synthesis and reactions of this compound, steric effects are a key consideration.

During the electrophilic nitration of 2-phenylpropanoic acid, the bulky propanoic acid side chain can sterically hinder the approach of the electrophile to the ortho positions, leading to a higher yield of the para-substituted isomer. numberanalytics.com

In other reactions, such as nucleophilic aromatic substitution (SNAr), the size of substituents near the reaction center can dramatically alter the reaction rate. For example, the reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline is significantly slower (by a factor of 10⁵) than with aniline. rsc.org This rate reduction is attributed to increased steric hindrance from the methyl group, which impedes both the formation of the intermediate and the subsequent proton transfer step. rsc.org Similarly, in copper-catalyzed decarboxylative elimination, blocking the positions adjacent to the carbonyl group with bulky substituents, as in 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid, does not stop the reaction but does influence it, providing evidence against certain mechanistic pathways. nih.govacs.org

Mechanistic Insights into Photochemical Transformations

Nitroaromatic compounds are known to undergo a variety of photochemical reactions, typically initiated by the absorption of UV light by the nitro group. The excited state of the nitro group is a powerful oxidant and can initiate several decomposition pathways. One common pathway for compounds with benzylic hydrogens, such as this compound, is intramolecular hydrogen abstraction.

Upon irradiation, the nitro group can abstract the α-hydrogen from the propanoic acid side chain. This hydrogen transfer event leads to the formation of a biradical intermediate, which can then undergo further reactions. These subsequent steps can include cyclization, rearrangement, or fragmentation, leading to a variety of photoproducts. For instance, related photodegradable agents have been shown to decompose into smaller aromatic molecules, such as substituted anilines and nitrobenzoic acids. nih.gov

A key intermediate in the photochemistry of many nitroaromatic compounds is the aci-nitro species. nih.gov This intermediate is a tautomer of the nitro group, formed following an intramolecular hydrogen abstraction. For this compound, the abstraction of the α-hydrogen by the excited nitro group would lead to the formation of an aci-nitro intermediate.

The structure of this transient species contains a C=N(=O)OH group. Aci-nitro intermediates are often colored and highly reactive. Their reactivity is characterized by several potential pathways:

Rearrangement and Oxidation : The intermediate can rearrange, leading to the formation of a nitroso compound and an oxidized side chain. For example, the aci-nitro intermediate from this compound could potentially lead to the formation of 4-nitrosobenzaldehyde and other degradation products.

Cyclization : Intramolecular cyclization can occur, as seen in the formation of oxiranes in related compounds. nih.gov

Reversion : The aci-nitro intermediate can revert to the original nitro compound by transferring the hydrogen back to the carbon atom.

The specific pathway followed depends on the reaction conditions, including the solvent and the presence of oxygen or other reactive species.

Enzyme-Mediated Transformations and Hydrolytic Activity

Enzymes, as biological catalysts, can perform highly specific chemical transformations. semanticscholar.org While this compound itself is a carboxylic acid, its ester derivatives are excellent substrates for studying the hydrolytic activity of enzymes such as lipases and esterases.

The enzymatic hydrolysis of a substrate like ethyl 2-(4-nitrophenyl)propanoate would involve the cleavage of the ester bond by the enzyme's active site, often employing a catalytic triad (B1167595) of amino acid residues. semanticscholar.org This reaction yields the parent carboxylic acid, this compound, and the corresponding alcohol, ethanol.

The study of such reactions is common in biocatalysis. For example, the hydrolysis of various p-nitrophenyl esters is widely used as a colorimetric assay to measure enzyme activity. semanticscholar.org The cleavage of these esters releases 4-nitrophenol (B140041), which, upon deprotonation at neutral or basic pH, forms the intensely yellow 4-nitrophenolate (B89219) anion, allowing for easy spectrophotometric monitoring of the reaction rate. semanticscholar.org Similarly, probes like bis-(4-nitrophenyl) phosphate (B84403) are used to assess the hydrolytic activity of metallohydrolases. ursinus.edu This principle can be applied to design assays for enzymes capable of acting on derivatives of this compound.

Table 2: Hypothetical Enzyme-Mediated Hydrolysis of a this compound Derivative

| Enzyme Class | Substrate | Products | Reaction Type |

| Esterase / Lipase | Ethyl 2-(4-nitrophenyl)propanoate | This compound, Ethanol | Hydrolysis |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Structural Modifications of the Propanoic Acid Moiety

Modifications to the propanoic acid portion of the molecule have given rise to several classes of derivatives, including β-amino acids, thiazolidine-4-ones, and ureido and sulfonamido derivatives. These alterations can significantly impact the compound's conformation, polarity, and ability to interact with biological targets.

While direct studies on β-amino acid derivatives of 2-(4-nitrophenyl)propanoic acid are not extensively documented, the synthesis of β-amino acids from α-amino acids is a well-established field of organic chemistry. researchgate.net The Arndt-Eistert homologation is a classical multi-step method for this transformation. researchgate.net More contemporary, metal-free photochemical methods have also been developed for the synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. researchgate.net

β-Amino acids and their derivatives are of considerable interest due to their presence in numerous biologically active molecules and their ability to form stable secondary structures in peptides. researchgate.net Their applications span from pharmaceuticals to agrochemicals, with demonstrated hypoglycemic, antifungal, and insecticidal properties. researchgate.net The introduction of a β-amino acid moiety derived from this compound could yield novel compounds with unique pharmacological profiles.

The thiazolidin-4-one ring is a prominent heterocyclic scaffold known for a wide spectrum of biological activities. ktu.edu The synthesis of thiazolidin-4-one derivatives often involves the Knoevenagel condensation. For instance, 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone derivatives have been synthesized by reacting (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal with appropriate 4-thiazolidinones. mdpi.com One such derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, has demonstrated notable antimitotic activity. mdpi.com

The general synthetic approach to these derivatives highlights the versatility of the 4-nitrophenyl moiety in the creation of complex heterocyclic systems with potential therapeutic applications.

The synthesis of ureido and sulfonamido derivatives introduces functional groups capable of forming strong hydrogen bonds, which can enhance binding to biological targets. While the synthesis of ureido derivatives of this compound is not widely reported, the synthesis of related thiourea (B124793) derivatives, such as 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid, has been documented. ktu.edu

In a related context, heteroaryl-substituted urea (B33335) compounds have been synthesized for various applications, indicating the feasibility of creating ureido derivatives of this compound. google.com

Aromatic Ring Substitutions and Modifications

Alterations to the aromatic ring, such as the introduction of additional nitro groups or halogens, can profoundly influence the electronic properties and reactivity of the molecule.

The introduction of a second nitro group onto the phenyl ring of this compound would be expected to further enhance the electron-withdrawing nature of the aromatic system. The nitration of terephthalic acid, another substituted benzene (B151609) derivative, to produce dinitroterephthalic acid has been successfully achieved and the resulting compound used as a monomer for polyesters and polyamides. researchgate.net This suggests that nitration of this compound to yield dinitro derivatives is a plausible synthetic route, potentially leading to materials with interesting polymer chemistry applications.

Halogenation of the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions. The synthesis of brominated derivatives of related phenylpropionic acids, such as 2-(4-bromomethylphenyl)propionic acid, has been reported through various methods, including the use of bromic acid and hydrogen peroxide. google.comgoogle.com

Furthermore, the synthesis of 4-nitrophenyl 2-bromo-2-methylpropanoate (B8525525) has been described, and this compound has been used as an initiator in polymerization reactions. nih.gov These examples suggest that brominated analogues of this compound could be synthesized and may exhibit interesting chemical and biological properties.

Isobutylphenyl Analogues (e.g., Nitrated Ibuprofen)

The isobutylphenyl moiety is a key structural feature of the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), which is chemically known as 2-(4-isobutylphenyl)propanoic acid. fishersci.ca The introduction of a nitro group onto analogues of this structure represents a significant chemical modification.

In one synthetic pathway, an ibuprofen precursor, 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one, was subjected to nitration. nih.gov The reaction, using a mixture of glacial acetic acid and fuming nitric acid, resulted in the formation of 1-(2,4-dihydroxy-5-nitrophenyl)-2-(4-isobutylphenyl)propan-1-one. nih.gov The successful incorporation of the nitro group (–NO2) was confirmed through spectral analysis. This process demonstrates how the isobutylphenyl scaffold, related to this compound, can be chemically altered to include a nitro functional group, thereby creating nitrated analogues for further study. nih.gov

Heterocyclic Ring Incorporations

1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole ring is a recognized pharmacophore present in numerous therapeutic agents. mdpi.commdpi.com Incorporating this heterocyclic system into a propanoic acid structure has been a strategy to develop new compounds with potential biological activities.

A study focused on synthesizing new 1,2,4-triazole derivatives bearing a propanoic acid moiety investigated their anti-inflammatory and antimicrobial properties. mdpi.com The synthesis involved reacting amidrazones with succinic anhydride (B1165640) to produce the target 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acids. The structures of these novel compounds were confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com For instance, the derivative 3-(5-(pyridin-2-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid was successfully synthesized and characterized. mdpi.com Biological evaluation revealed that while the compounds were not toxic to peripheral blood mononuclear cells, they significantly reduced the levels of the pro-inflammatory cytokine TNF-α. mdpi.com Specifically, derivatives with certain substituent patterns, such as compounds 3a , 3c , and 3e , demonstrated the most promising anti-inflammatory effects by also lowering the release of IFN-γ. mdpi.com

Table 1: Selected 1,2,4-Triazole Propanoic Acid Derivatives and Their Observed Effects

| Compound | Substituents (R¹ and R²) | Key Biological Finding |

| 3a | R¹= 2-pyridyl, R²= 2-pyridyl | Decreased TNF-α and IFN-γ release; increased anthelmintic potential. mdpi.com |

| 3c | R¹= 2-pyridyl, R²= 4-methylphenyl | Decreased TNF-α and IFN-γ release; increased anthelmintic potential. mdpi.com |

| 3e | R¹= 4-chlorophenyl, R²= phenyl | Decreased TNF-α and IFN-γ release. mdpi.com |

Ester and Amide Derivatives

Modification of the carboxylic acid group of propanoic acid derivatives into esters and amides is a common strategy in medicinal chemistry to alter a compound's pharmacological profile. This approach has been successfully applied to NSAIDs like indomethacin (B1671933) to generate potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov

This synthetic strategy transforms the parent arylacetic acid into various ester and amide analogues. Research has shown that many of these structurally diverse indomethacin esters and amides can inhibit human COX-2 with high potency, while showing minimal inhibition of COX-1. nih.gov This derivatization of the carboxylate moiety provides a straightforward method for creating highly selective COX-2 inhibitors. nih.gov Kinetic studies have revealed that indomethacin amides act as slow, tight-binding inhibitors of the COX-2 enzyme. nih.gov

Notably, the nature of the amide substitution pattern was found to be important, with primary and secondary amide analogues of indomethacin showing greater potency as COX-2 inhibitors compared to the corresponding tertiary amides. nih.gov This indicates that the steric and electronic properties of the group attached to the carboxylic acid are critical for activity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Correlation of Structural Parameters with Biological Activity

Quantitative structure-activity relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models help in understanding which structural features are crucial for a desired effect and in predicting the activity of new, untested compounds.

For various classes of compounds, including those related to this compound, QSAR models have been developed. For example, a QSAR study on meta-substituted phenylpropanoic acids acting as antidiabetic agents achieved a high correlation coefficient (r²) of 0.9393 and a cross-validated correlation coefficient (q²) of 0.8718, indicating a robust and predictive model. researchgate.net Similarly, 3D-QSAR studies on other classes of inhibitors, such as thieno-pyrimidine derivatives, have yielded models with strong predictive power (CoMFA: q² = 0.818, r² = 0.917). mdpi.com

These models often use descriptors related to the molecule's electronic properties, size, and hydrophobicity. For nitroaromatic compounds, descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO), the energy of the highest occupied molecular orbital (E_HOMO), and the octanol/water partition coefficient (K_ow) have been identified as important indicators of biological activity and toxicity. nih.gov In a study on fusidic acid derivatives, a 3D-QSAR model was built using the negative logarithm of the minimum inhibitory concentration (pMIC) values to quantify the structure-activity relationship. frontiersin.org

Table 2: Examples of Statistical Parameters from QSAR Studies

| Compound Class | Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding |

| Meta-substituted phenylpropanoic acids | 2D-QSAR | 0.8718 | 0.9393 | Strong correlation between descriptors and antidiabetic activity. researchgate.net |

| Thieno-pyrimidine derivatives | 3D-QSAR (CoMFA) | 0.818 | 0.917 | Model successfully identified key structural features for anticancer activity. mdpi.com |

| Fusidic acid derivatives | 3D-QSAR (CoMSIA) | 0.55 | 0.921 | Model developed to optimize derivatives as antibacterial agents. frontiersin.org |

Influence of Substituents on Pharmacological Profiles

Structure-activity relationship (SAR) studies analyze how specific changes in a molecule's structure, such as the addition, removal, or modification of substituents, affect its biological activity.

Research on derivatives of the NSAID indomethacin provides clear examples of the profound influence of substituents. nih.gov For instance:

Carboxylic Acid Modification : Conversion of the carboxylic acid to various ester and amide derivatives was crucial for transforming the non-selective inhibitor into a selective COX-2 inhibitor. nih.gov

Aromatic Ring Substitution : Replacing the 4-chlorobenzoyl group in the indomethacin ester and amide series with a 4-bromobenzyl group or a simple hydrogen atom led to inactive compounds. nih.gov

Indole (B1671886) Ring Substitution : Exchanging the 2-methyl group on the indole ring for a hydrogen atom also resulted in inactive compounds. nih.gov

These findings highlight that specific substituents at particular positions are essential for molecular recognition and binding to the biological target. Similarly, in a series of 1,2,4-triazole derivatives containing a propanoic acid moiety, the nature of the substituents on the triazole ring was shown to influence their biological profiles, such as their anthelmintic activity. mdpi.com For nitrofuran analogues, studies have indicated that the presence of the nitro-substituted furan (B31954) ring is a critical pharmacophoric feature for their antitubercular activity. aimspress.com

Table 3: Influence of Substituents on Biological Activity

| Parent Scaffold | Structural Modification | Position of Change | Effect on Activity |

| Indomethacin | Replacement of 4-chlorobenzoyl with H or 4-bromobenzyl | N-acyl group | Loss of activity. nih.gov |

| Indomethacin | Replacement of CH₃ with H | Indole ring C2-position | Loss of activity. nih.gov |

| 1,2,4-Triazole-propanoic acid | Introduction of two 2-pyridyl substituents | Triazole ring | Increased anthelmintic potential. mdpi.com |

| Nitrofuran analogues | Presence vs. Absence | Furan ring | Nitro-substituted furan ring is essential for antitubercular activity. aimspress.com |

Biological Activities and Biomedical Research Applications

Antiproliferative and Anticancer Research

The potential of 2-(4-nitrophenyl)propanoic acid and its derivatives as anticancer agents has been a subject of scientific inquiry. Research has primarily focused on their effects on cancer cell proliferation, the induction of programmed cell death (apoptosis), and the underlying molecular mechanisms.

In Vitro Assays against Cancer Cell Lines (e.g., HeLa, HepG2, 4T1)

Despite the interest in arylpropionic acid derivatives for their pharmacological activities, specific in vitro antiproliferative data for this compound against HeLa, HepG2, and 4T1 cancer cell lines are not extensively available in the current body of scientific literature.

However, studies on related compounds offer some context. For instance, research on various propionic acid derivatives has demonstrated cytotoxic effects against different cancer cell lines. One study investigating the cytotoxicity of propionic acid compounds on HepG2 cells showed a dose-dependent reduction in cell viability. upm.edu.myscialert.net Another study on N-(4′-nitrophenyl)-l-prolinamides, which share a nitrophenyl group, reported tumor inhibitory activities against HepG2 cells. nih.gov It is important to note that these findings are on structurally related but distinct molecules, and direct extrapolation to this compound requires caution.

Induction of Apoptosis via Intrinsic Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Nitroaromatic compounds, a class to which this compound belongs, have been shown to trigger apoptosis in cancer cells through various mechanisms. bohrium.comnih.gov For example, one novel nitroaromatic compound was found to induce apoptosis in HL60 cells by increasing intracellular reactive oxygen species (ROS) and reducing the mitochondrial membrane potential, which are hallmarks of the intrinsic apoptotic pathway. bohrium.comnih.gov

While direct evidence for this compound is limited, research on other nitro compounds suggests that the nitro group can be a crucial pharmacophore in inducing apoptosis. nih.gov

Caspase Activity and DNA Fragmentation as Biomarkers

The activation of caspases, a family of protease enzymes, and the subsequent fragmentation of DNA are critical biomarkers of apoptosis. nih.gov Studies on other nitroaromatic compounds have demonstrated their ability to induce caspase-3 and caspase-9 dependent DNA fragmentation. bohrium.comnih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is another key indicator of apoptosis. researchgate.net

Exploration as Lead Compounds for Chemotherapeutic Agents

Arylpropionic acid derivatives are considered promising lead compounds in the development of new anticancer agents. nih.gov The structural backbone of these compounds provides a scaffold that can be modified to enhance anticancer activity and selectivity. nih.govhumanjournals.comresearchgate.net The nitro group, in particular, is recognized as an efficient scaffold in the synthesis of new bioactive molecules with potential as antineoplastic agents. mdpi.com The exploration of various nitroaromatic compounds as potential anticancer agents is an active area of research, with some compounds showing high antiproliferative activity on human cancer cell lines. researchgate.netnih.gov While this compound itself may serve as a starting point, further structural modifications would likely be necessary to optimize its efficacy and selectivity as a chemotherapeutic agent.

Anti-Inflammatory Research

Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. humanjournals.com

Modulation of Inflammatory Responses

While specific studies on the anti-inflammatory activity of this compound are not widely documented, the broader class of arylpropionic acid derivatives has been extensively studied for its ability to modulate inflammatory responses. humanjournals.comorientjchem.org Research on other members of this class has shown that they can reduce inflammation, though the presence and position of substituents on the phenyl ring can significantly influence their activity. orientjchem.org The potential for this compound to modulate inflammatory responses would likely be investigated through its ability to inhibit COX enzymes and reduce the production of pro-inflammatory mediators.

Inhibition of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6)

The inflammatory response is a complex biological process mediated by a variety of signaling molecules, among which pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play pivotal roles. mdpi.comnih.gov The inhibition of these cytokines is a key strategy in the management of inflammatory diseases. mdpi.comnih.gov

Research into derivatives of this compound has revealed their potential to modulate the production of these critical cytokines. For instance, a novel synthetic flavonoid, (E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one (ETH), demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 release in macrophage cell lines. nih.gov This compound also led to a decrease in the mRNA production of TNF-α and IL-6, indicating that its anti-inflammatory effects are, at least in part, due to the suppression of these pro-inflammatory cytokines at the genetic level. nih.gov The study suggests that the anti-inflammatory action of ETH is mediated through the suppression of the NF-κB signaling pathway, a crucial regulator of the inflammatory response. nih.gov

Similarly, studies on 1,2,4-triazole (B32235) derivatives have underscored the anti-inflammatory potential of compounds incorporating the nitrophenyl moiety. Certain derivatives were found to significantly reduce the production of TNF-α in lipopolysaccharide-stimulated peripheral blood mononuclear cell (PBMC) cultures. mdpi.com These findings highlight the importance of the chemical scaffold in influencing the biological activity of these compounds.

Comparative Studies with Known NSAIDs (e.g., Ibuprofen (B1674241), Naproxen)

Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen (B1676952) are widely used to manage pain and inflammation. nih.govnih.gov They primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. nih.gov Ibuprofen, a derivative of propionic acid, is a non-selective inhibitor of both COX-1 and COX-2. nih.gov

While direct comparative studies between this compound and established NSAIDs like ibuprofen or naproxen are not extensively documented in the available literature, the rationale for synthesizing derivatives of this compound often stems from the known anti-inflammatory properties of the arylpropionic acid class of drugs, to which ibuprofen and naproxen belong. synzeal.com The aim of such research is often to discover new chemical entities with improved efficacy or a better safety profile. For example, a double-blind study comparing ibuprofen and mefenamic acid (a fenamate) for dysmenorrhea showed both to be superior to placebo, with no significant clinical difference between them. nih.gov Such studies provide a benchmark for evaluating the potential of new anti-inflammatory agents.

Antimicrobial Research

The rising threat of antimicrobial resistance has spurred the search for novel agents to combat bacterial, fungal, and other microbial infections. Derivatives of this compound have shown promise in this area.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Derivatives incorporating the 4-nitrophenyl moiety have demonstrated notable antibacterial properties. A novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), exhibited excellent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other S. aureus strains. nih.gov This compound was found to be a potent bactericidal agent against MRSA. nih.gov

Furthermore, the introduction of a nitro group into the thiophene (B33073) backbone of certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives significantly enhanced their antimicrobial activity. mdpi.com One such derivative displayed potent activity against S. aureus (Minimum Inhibitory Concentration [MIC] of 1 µg/mL), vancomycin-resistant Enterococcus faecalis (MIC < 0.5 µg/mL), and the Gram-negative bacterium Escherichia coli (MIC of 8 µg/mL). mdpi.com The antimicrobial activity of these compounds is often structure-dependent. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal agent | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with nitro-thiophene | Staphylococcus aureus | 1 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with nitro-thiophene | Vancomycin-resistant Enterococcus faecalis | < 0.5 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with nitro-thiophene | Escherichia coli | 8 µg/mL | mdpi.com |

Antifungal Activity

The antifungal potential of propionic acid and its derivatives has also been a subject of investigation. Propionic acid itself is known to exert its antifungal effect by inducing apoptotic cell death in fungi. nih.gov Studies on various flavonoids and phenylpropanoids have also highlighted their anti-candidal properties. mdpi.com

Research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, synthesized from furan-containing precursors, has shown that these compounds, at a concentration of 64 µg/mL, exhibit good antimicrobial activity against the yeast-like fungus Candida albicans. mdpi.com While direct studies on the antifungal activity of this compound are limited, the general antifungal properties of propanoic acid derivatives suggest a potential avenue for exploration. nih.govresearchgate.netresearchgate.net

Antiviral and Anthelmintic Potential of Derivatives

The chemical versatility of the this compound structure has allowed for the synthesis of derivatives with potential antiviral and anthelmintic activities.

In the realm of antiviral research, various derivatives containing the nitrophenyl group have been synthesized and evaluated. For instance, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed as potential inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses. researchgate.net Some of these compounds showed strong antiviral activity against Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus. researchgate.net Another study focused on half-mers of chicoric acid derivatives, where a compound containing a 4-hydroxyphenyl group linked to a propanoic acid moiety demonstrated the ability to reduce viral load in human plasma. ijpsr.com

Role in Drug Discovery and Pharmaceutical Development

The this compound scaffold serves as a valuable starting point in drug discovery and development. sigmaaldrich.com Its arylpropionic acid core is a well-established pharmacophore, present in many NSAIDs. synzeal.com The nitro group, while sometimes associated with toxicity, is also a key feature in several approved drugs and can be crucial for biological activity. mdpi.com

The exploration of derivatives of this compound exemplifies a common strategy in medicinal chemistry: the modification of a known active scaffold to generate novel compounds with potentially improved properties. These properties can include enhanced efficacy, better selectivity for a biological target, a more favorable pharmacokinetic profile, or reduced side effects. The diverse biological activities observed for the derivatives of this compound, spanning anti-inflammatory, antimicrobial, antiviral, and anthelmintic effects, underscore the rich chemical space that can be explored starting from this relatively simple molecule. The findings from these research efforts provide a foundation for the rational design of new therapeutic agents.

This compound: A Versatile Tool in Biomedical Research

Introduction

This compound, a derivative of arylpropionic acid, is a chemical compound with significant applications in various fields of scientific research. humanjournals.com Its unique structural features make it a valuable building block for the synthesis of more complex molecules and a useful tool for studying biological processes. sigmaaldrich.com This article explores the biological activities and biomedical research applications of this compound, focusing on its role as a synthetic intermediate, its interactions with biological molecules, and its utility in enzyme and receptor studies.

Building Block for Complex Organic Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive carboxylic acid group and a nitro-substituted aromatic ring, allows for diverse chemical modifications. sigmaaldrich.com This versatility has led to its use in the creation of various derivatives with potential applications in medicinal chemistry and materials science.

The synthesis of 2-arylpropanoic acids, a class of compounds known for their anti-inflammatory properties, often utilizes precursors like this compound. rsc.org Various synthetic strategies have been developed to produce these compounds, including methods that involve the arylation of enolates. rsc.org

Intermediate in the Synthesis of Therapeutically Active Agents

The class of 2-arylpropionic acids, to which this compound belongs, includes many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net These drugs are widely used to manage pain and inflammation associated with conditions like rheumatic diseases. rsc.org The synthesis of these therapeutic agents often involves multi-step processes where compounds like this compound can act as key intermediates. researchgate.net

Table 1: Examples of Therapeutically Active 2-Arylpropanoic Acids

| Drug Name | Therapeutic Use |

| Ibuprofen | Anti-inflammatory, Analgesic |

| Naproxen | Anti-inflammatory, Analgesic |

| Ketoprofen (B1673614) | Anti-inflammatory, Analgesic |

| Flurbiprofen | Anti-inflammatory, Analgesic |

This table provides examples of well-known NSAIDs that belong to the 2-arylpropanoic acid class. rsc.org

Enzyme Inhibition and Receptor Binding Studies

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. For example, some fibrates, which are structurally related, act as ligands for the peroxisome proliferator-activated receptor (PPAR), a key target in the treatment of hyperlipidemia. nih.govnih.gov The study of how these molecules bind to and modulate the activity of enzymes and receptors provides valuable insights for drug design and development.

Biological Interactions and Molecular Targets

The biological effects of this compound and its derivatives are rooted in their interactions with various cellular components.

The interactions between proteins and nucleic acids are fundamental to many cellular processes, including DNA replication, transcription, and translation. nih.govnih.gov The specific binding of molecules to these macromolecules can modulate their function. While direct studies on the interaction of this compound with these cellular components are not extensively detailed in the provided results, the broader class of 2-arylpropanoic acids is known to interact with enzymes like cyclooxygenase. rsc.org